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molecular formula C12H18ClN B8512787 Benzenemethanaminium, N,N-dimethyl-N-2-propenyl-, chloride CAS No. 25965-82-6

Benzenemethanaminium, N,N-dimethyl-N-2-propenyl-, chloride

Cat. No. B8512787
M. Wt: 211.73 g/mol
InChI Key: XFOZBWSTIQRFQW-UHFFFAOYSA-M
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Patent
US04248797

Procedure details

477 grams (3.05 mole) of 98% vinylbenzyl chloride is dissolved in 2070 ml. of acetone:diethylketone (1:1 vol). While maintaining a batch temperature of 19°-24° C., 200 grams of trimethylamine is added to this solution over a period of six hours by bubbling the gaseous amine into the stirred, cooled solution. After stirring the resulting batch at ambient temperature (26° C.) for one hour, 1300 ml. of solvent is removed under vacuum. (This solvent mixture is saved and reused in subsequent preparations.) The resulting hydroscopic solid is dried in the reaction flask at reduced pressure and ambient temperature. 634 grams (90% yield) of resulting solid product is then carefully transferred to a tightly sealed bottle for storage to prevent water pickup.
Quantity
477 g
Type
reactant
Reaction Step One
Name
acetone diethylketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([CH:3]([Cl:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=C.[CH3:11][C:12]([CH3:14])=O.C(C(CC)=O)C.[CH3:21][N:22](C)[CH3:23]>O>[Cl-:10].[CH:12]([CH2:14][N+:22]([CH2:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)([CH3:23])[CH3:21])=[CH2:11] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
477 g
Type
reactant
Smiles
C(=C)C(C1=CC=CC=C1)Cl
Step Two
Name
acetone diethylketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.C(C)C(=O)CC
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
CN(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
26 °C
Stirring
Type
CUSTOM
Details
After stirring the resulting batch at ambient temperature (26° C.) for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to this solution over a period of six hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
by bubbling the gaseous amine into the stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled solution
CUSTOM
Type
CUSTOM
Details
of solvent is removed under vacuum
CUSTOM
Type
CUSTOM
Details
) The resulting hydroscopic solid is dried in the reaction flask at reduced pressure and ambient temperature
CUSTOM
Type
CUSTOM
Details
634 grams (90% yield) of resulting solid product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[Cl-].C(=C)C[N+](C)(C)CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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